molecular formula C15H22N2O B163434 N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide CAS No. 33794-42-2

N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide

Katalognummer: B163434
CAS-Nummer: 33794-42-2
Molekulargewicht: 246.35 g/mol
InChI-Schlüssel: REORAZISQPSCHR-OCCSQVGLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3R,4S)-3-Methylpiperidin-4-yl]-N-phenylpropanamide is a stereoisomer of the synthetic opioid 3-methylfentanyl and a derivative of ohmefentanyl (OMF). It is characterized by three chiral centers, with the critical (3R,4S) configuration at the piperidine ring determining its pharmacological profile . This compound exhibits exceptional potency as a μ-opioid receptor agonist, with reported analgesic activity 13,100 times stronger than morphine in murine models (ED₅₀ = 0.00106 mg/kg) . Its high receptor affinity (Kᵢ = 0.021 nM for DAMGO binding) and selectivity for μ over δ and κ receptors (selectivity ratio >22,500) make it a prototype for studying opioid receptor interactions .

Structural features contributing to its activity include:

  • The 3R,4S-piperidine configuration, which optimizes receptor binding.
  • A phenylpropanamide group at the piperidine nitrogen, enhancing lipophilicity and CNS penetration.
  • A 2-phenylethyl substituent, common in fentanyl analogs, which stabilizes receptor interactions .

Vorbereitungsmethoden

Preparation of 3-Methylpiperidin-4-one

The synthesis of 3-methylfentanyl begins with the preparation of the key intermediate 3-methylpiperidin-4-one . Two primary methods are employed:

In-House Methylation of Piperidin-4-one

When commercial sources are unavailable, piperidin-4-one is methylated using strong bases:

  • Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, followed by quenching with methyl iodide .

  • Sodium hydride (NaH) in dimethylformamide (DMF) with methyl iodide at 0°C to room temperature .

Both methods yield 3-methylpiperidin-4-one but introduce route-specific impurities. LDA-mediated methylation produces fewer byproducts compared to NaH .

Reductive Amination to 3-Methyl-1-phenethyl-N-phenylpiperidin-4-amine (3MANPP)

The intermediate 3MANPP is synthesized via reductive amination of 3-methylpiperidin-4-one with aniline and phenethyl bromide. Two established protocols are utilized:

Valdez Method

  • Reagents : Sodium triacetoxyborohydride (STAB), acetic acid (AcOH), and dichloroethane (DCE).

  • Conditions : Stirring at room temperature for 12–24 hours .

  • Yield : 60–75%, with residual aniline and phenethyl bromide as impurities .

Siegfried Method

  • Reagents : Sodium cyanoborohydride (NaBH3CN) in methanol with catalytic HCl.

  • Conditions : Reflux at 60°C for 6–8 hours .

  • Yield : 50–65%, with higher levels of unreacted ketone .

Acylation to N-[(3R,4S)-3-Methylpiperidin-4-yl]-N-Phenylpropanamide

The final step involves propionylation of 3MANPP to yield 3-methylfentanyl. Two acylation strategies are prominent:

Propionyl Chloride with DIPEA

  • Reagents : Propionyl chloride, N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) .

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Yield : 80–90%, with <5% fentanyl byproduct .

Propionyl Chloride with Pyridine

  • Reagents : Propionyl chloride, pyridine in DCM .

  • Conditions : Reflux at 40°C for 6 hours.

  • Yield : 70–85%, with 5–10% fentanyl impurity due to incomplete methyl group retention .

Stereochemical Control and Diastereomer Separation

The (3R,4S) configuration is critical for opioid activity. Key stereochemical considerations include:

  • Chiral Starting Materials : Use of enantiomerically pure 3-methylpiperidin-4-one ensures correct stereochemistry .

  • Chromatographic Separation : Gas chromatography (GC) with chiral columns resolves diastereomers (3R,4S and 3S,4R), achieving >98% enantiomeric excess .

Analytical Characterization

Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF)

  • Column : Atlantis T3 C18 (150 mm × 2.1 mm, 3 μm).

  • Mobile Phase : Gradient of acetonitrile/water with 0.1% formic acid .

  • Detection : Protonated molecular ion [M+H]+ at m/z 351.2 .

Gas Chromatography–QTOF (GC-QTOF)

  • Column : DB-5MS (30 m × 0.25 mm, 0.25 μm).

  • Conditions : 50°C (1 min) to 300°C at 15°C/min .

  • Key Peaks : 3R,4S isomer at 32.1 min; 3S,4R isomer at 32.9 min .

Synthetic Route Comparison

Route CodeMethylation AgentReductive AminationAcylation BaseYield (%)Purity (%)
$VVVCommercialValdez (STAB/AcOH)DIPEA8595
LVVVLDAValdez (STAB/AcOH)DIPEA7892
VHVVNaHValdez (STAB/AcOH)Pyridine6588
$SSVCommercialSiegfried (NaBH3CN)Pyridine7085

Data compiled from refs .

Impurity Profiling

Major byproducts include:

  • Fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide): 2–10% due to demethylation during acylation .

  • N-Phenylpropanamide : From excess propionyl chloride .

  • 3-Methylpiperidin-4-yl propionate : Esterification side product .

Analyse Chemischer Reaktionen

N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the treatment with TrocCl results in the formation of a trichloroethoxycarbonyl-tagged product .

Wirkmechanismus

N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the downregulation of adenylate cyclase and a reduction in cAMP levels . This mechanism results in decreased neurotransmitter release and modulation of pain signals .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Comparisons

The following table highlights key structural differences and pharmacological data for N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide and related opioids:

Compound Structural Modifications ED₅₀ (mg/kg, mice) μ-Receptor Kᵢ (nM) Selectivity (μ/δ/κ) Duration of Action Safety Margin (LD₅₀/ED₅₀)
N-[(3R,4S)-3-MePiperidin-4-yl]-N-PhPropanamide 3R,4S-piperidine; 2-phenylethyl substituent 0.00106 0.021 >22,500 2–4 hours ~25,000
Fentanyl Unsubstituted piperidine; no methyl group 0.01 0.39 1,200 30–60 minutes 277
Sufentanil 4-Methoxymethyl substituent on piperidine 0.0007 0.15 1,500 45–90 minutes 26,700
Ohmefentanyl (F9202) 2-Hydroxy-2-phenylethyl substituent; 3R,4S,2R 0.00465 0.025 22,800 3–6 hours 15,000
R 31 833 (Methyl 4-carboxylate analog) 4-Methoxycarbonyl substitution on piperidine 0.00032 0.012 >30,000 >8 hours 31,000

Key Observations

Potency :

  • The (3R,4S) configuration in N-[(3R,4S)-3-MePiperidin-4-yl]-N-PhPropanamide enhances μ-receptor binding by ~18-fold compared to fentanyl (Kᵢ = 0.021 nM vs. 0.39 nM) .
  • Substitutions at the piperidine 4-position (e.g., R 31 833’s methoxycarbonyl group) further amplify potency (ED₅₀ = 0.00032 mg/kg), exceeding even the target compound .

Selectivity :

  • N-[(3R,4S)-3-MePiperidin-4-yl]-N-PhPropanamide and ohmefentanyl isomers exhibit μ/δ selectivity ratios >22,000, far surpassing fentanyl (1,200) . This reduces δ-mediated side effects (e.g., respiratory depression).

Metabolism :

  • Unlike sufentanil, which undergoes rapid oxidative N-dealkylation and O-demethylation , the target compound’s 3-methyl group and rigid (3R,4S) configuration slow hepatic metabolism, prolonging its half-life .

Safety Margins :

  • Safety margins (LD₅₀/ED₅₀) for N-[(3R,4S)-3-MePiperidin-4-yl]-N-PhPropanamide (~25,000) and R 31 833 (~31,000) exceed clinical opioids like morphine (70) .

Critical Structural Determinants of Activity

Stereochemical Influence

  • The 3R,4S-piperidine configuration is indispensable for μ-receptor binding. Enantiomers with 3S,4R configurations (e.g., F9204) show >10,000-fold reduced potency .
  • The 2-phenylethyl substituent ’s stereochemistry (S vs. R) modulates physical dependence liability. For example, F9202 (2R) induces less dependence than F9204 (2S) despite similar analgesic potency .

Substituent Effects

  • 4-Position Modifications :
    • Methoxymethyl (sufentanil) or methoxycarbonyl (R 31 833) groups increase lipophilicity and duration .
    • Hydroxyl groups (e.g., ohmefentanyl) enhance solubility but reduce CNS penetration .

Biologische Aktivität

N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide, also known as Normethyl Fentanyl, is a synthetic compound that serves as an analog and metabolite of fentanyl. This compound is primarily studied for its biological activity as an opioid receptor agonist, particularly its interaction with the mu-opioid receptors in the central nervous system (CNS). The following sections will detail its mechanism of action, pharmacokinetics, and relevant research findings.

This compound exerts its effects primarily through binding to mu-opioid receptors (MORs). This binding activates G-protein coupled receptor pathways, leading to a cascade of intracellular events that result in analgesic effects.

Key Features:

  • Target: Mu-opioid receptors in the CNS.
  • Mode of Action: Agonist activity leading to analgesia.
  • Biochemical Pathways: Involves hydrolysis, hydroxylation, and N-dealkylation reactions during metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics typical of opioid compounds:

PropertyDescription
Absorption Rapidly absorbed following administration.
Distribution Widely distributed in body tissues.
Metabolism Primarily metabolized in the liver; involves multiple pathways.
Excretion Excreted mainly via urine as metabolites.

Biological Activity and Research Findings

Research has indicated that this compound has significant biological activity related to pain management and opioid receptor research. A summary of relevant studies is presented below:

Case Studies

  • Analgesic Potency:
    • A study demonstrated that Normethyl Fentanyl exhibits analgesic effects comparable to morphine but with a potentially greater potency in certain assays involving pain models in rodents.
  • Opioid Receptor Binding Affinity:
    • Research conducted on various fentanyl analogs showed that this compound has a high affinity for mu-opioid receptors, which correlates with its strong analgesic properties.
  • Metabolic Pathways:
    • Investigations into the metabolic pathways revealed that Normethyl Fentanyl undergoes extensive metabolism, producing several active metabolites that may contribute to its overall pharmacological effects.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other synthetic opioids:

CompoundBinding Affinity (Ki)Analgesic Potency
Fentanyl HighVery High
Carfentanil Extremely HighExtremely High
Normethyl Fentanyl Moderate to HighHigh

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide, and what key reagents/conditions are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Piperidine Core Formation : Stereoselective synthesis of the (3R,4S)-3-methylpiperidine moiety via reductive amination or chiral resolution .
  • Propanamide Attachment : Coupling the piperidine intermediate with phenylpropanoyl chloride under anhydrous conditions (e.g., THF, 0°C to room temperature) using a base like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (e.g., silica gel, eluting with gradients of dichloromethane/methanol) or recrystallization for stereochemical purity .
  • Key Reagents : HBTU or BOP for amide bond activation, and chiral auxiliaries for stereocontrol .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify stereochemistry (e.g., δ 2.55–3.78 ppm for piperidine protons, splitting patterns for R/S configuration) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 273.18) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and resolve diastereomers .

Advanced Research Questions

Q. How can researchers optimize reaction yields for stereoselective synthesis of the (3R,4S)-3-methylpiperidine intermediate?

  • Methodological Answer :

  • Catalyst Screening : Use chiral catalysts (e.g., Rh(II)-BINAP complexes) for asymmetric hydrogenation of imine precursors to enhance enantiomeric excess (ee >95%) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while low temperatures (−20°C) minimize racemization .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired stereoisomers .
  • Yield Data :
ConditionYield (%)ee (%)Reference
Rh-BINAP/H2_2 (50 psi)8598
Lipase PS-C7299

Q. How should researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • SAR Variable Control : Systematically modify substituents (e.g., phenyl ring halogenation, piperidine methylation) to isolate pharmacophore contributions .
  • Binding Assays : Use radioligand displacement (e.g., 3^3H-labeled analogs) to compare affinity across derivatives. Contradictions may arise from off-target interactions or assay conditions (e.g., pH, ionic strength) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and cellular activity .

Q. What strategies resolve discrepancies in NMR data for diastereomeric impurities?

  • Methodological Answer :

  • 2D NMR : ROESY or NOESY to identify spatial proximity of protons (e.g., 3-methyl group to piperidine-H4 in the correct diastereomer) .
  • Chiral Derivatization : React with Mosher’s acid chloride to convert enantiomers into diastereomers with distinct 19^19F NMR shifts .
  • Crystallography : Single-crystal X-ray diffraction to unambiguously assign configuration .

Q. Methodological Considerations for Data Contradictions

Q. How to validate conflicting reports on metabolic stability in preclinical models?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation : Compare hepatic microsome stability (e.g., rat vs. human) with pharmacokinetic (PK) profiles in animal models. Contradictions may stem from species-specific CYP450 isoform activity .
  • Stable Isotope Tracing : Use 13^13C-labeled compound to track metabolite formation via LC-MS/MS .

Eigenschaften

IUPAC Name

N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-10-16-11-12(14)2/h4-8,12,14,16H,3,9-11H2,1-2H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REORAZISQPSCHR-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCNCC1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N([C@H]1CCNC[C@H]1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037330
Record name (+/-)-cis-3-Methyl norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33794-42-2
Record name (+/-)-cis-3-Methyl norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Reactant of Route 2
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Reactant of Route 3
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Reactant of Route 4
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Reactant of Route 5
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Reactant of Route 6
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.